molecular formula C12H11ClN2O B14115139 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine

Cat. No.: B14115139
M. Wt: 234.68 g/mol
InChI Key: IDWRKGLFHGZIBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the oxazolo[4,5-C]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine typically involves the cyclization of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl[1,3]oxazolo[4,5-C]pyridine
  • 2-(2,6-Dichlorophenyl)[1,3]oxazolo[4,5-C]pyridine
  • 2-(4-Methylphenyl)[1,3]oxazolo[4,5-C]pyridine

Uniqueness

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its antimicrobial activity and makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C12H11ClN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2

InChI Key

IDWRKGLFHGZIBB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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